N-Hydroxy-1-oxy-nicotinamidine
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Overview
Description
N-Hydroxy-1-oxy-nicotinamidine is a heterocyclic compound with the molecular formula C6H7N3O2. It is a derivative of pyridine, a basic heteroaromatic organic compound. This compound is notable for its unique structure, which includes an amino group, a hydroxyimino group, and a pyridine ring with an N-oxide functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-1-oxy-nicotinamidine typically involves the reaction of pyridine derivatives with suitable reagents. One common method is the condensation of 3-hydroxy-2-methylpyridine 1-oxide with substituted benzaldehydes, followed by nucleophilic aromatic substitution . Another approach involves the use of Grignard reagents with pyridine N-oxides in the presence of acetic anhydride or DMF to yield substituted pyridines .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and catalytic processes can enhance the efficiency and scalability of the production.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-1-oxy-nicotinamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the N-oxide group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions are common due to the presence of the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halides, Grignard reagents, and organolithium compounds are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce aminopyridines.
Scientific Research Applications
N-Hydroxy-1-oxy-nicotinamidine has diverse applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: The compound is utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Hydroxy-1-oxy-nicotinamidine involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and binding affinity. The amino and hydroxyimino groups can form hydrogen bonds and coordinate with metal ions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylpyridine: Similar in structure but lacks the N-oxide functionality.
2-Amino-5-methylpyridine: Another derivative with a different substitution pattern.
2-Aminopyridine: A simpler analog without the hydroxyimino and N-oxide groups.
Uniqueness
N-Hydroxy-1-oxy-nicotinamidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the N-oxide group enhances its reactivity and potential as a ligand in coordination chemistry, while the amino and hydroxyimino groups provide additional sites for interaction with biological targets.
Properties
IUPAC Name |
N'-hydroxy-1-oxidopyridin-1-ium-3-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-6(8-10)5-2-1-3-9(11)4-5/h1-4,10H,(H2,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRGUYOXSVWPAGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C[N+](=C1)[O-])C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92757-16-9 |
Source
|
Record name | N-Hydroxy-1-oxy-nicotinamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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